molecular formula C14H30N6O5 B6359073 H-Arg-Lys-OH

H-Arg-Lys-OH

Cat. No.: B6359073
M. Wt: 362.43 g/mol
InChI Key: FKFUGWWREVOLNI-OZZZDHQUSA-N
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Description

The compound acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid is a complex amino acid derivative featuring:

  • A hexanoic acid backbone with an amino group at position 4.
  • A substituted amide at position 2, comprising a second amino acid-like chain terminating in a guanidine group (diaminomethylideneamino).
  • Association with acetic acid, likely as a counterion or co-component in its salt form.

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFUGWWREVOLNI-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The 2-chlorotrityl chloride resin is optimal for C-terminal carboxylate anchoring due to its high loading efficiency and stability under Fmoc deprotection conditions.

  • Resin swelling : 300 mg resin is swelled in dichloromethane (CH₂Cl₂) for 30 minutes.

  • First amino acid coupling : Boc-Orn(Fmoc)-OH (100 mg) dissolved in CH₂Cl₂ with 2,4,6-collidine (0.3 mL) is added to the resin. After 8–24 hours, the resin is washed with CH₂Cl₂ and DMF.

Sequential Elongation

Fmoc-based SPPS employs HCTU/HATU coupling agents with DIPEA for activation:

StepReagentEquivalentsTimeYield
Deprotection20% piperidine/DMF-2 × 5 min>95%
CouplingFmoc-Lys(Boc)-OH, HCTU, DIPEA4:4:81 h85–90%
AcetylationAcetic anhydride/pyridine (3:2)-10 minQuant.

Post-elongation, cleavage from resin uses trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours, yielding the crude peptide.

Solution-Phase Synthesis of Homoarginine

Homoarginine is synthesized via two pathways:

Urea Cycle Analogue Route

  • Substrate : L-lysine replaces ornithine in the urea cycle.

  • Enzymatic catalysis : Ornithine transcarbamylase transfers a carbamoyl group to lysine’s ε-amino group, forming homoarginine.

Non-Enzymatic Amidino Transfer

Glycine amidinotransferase (AGAT) transfers an amidino group from arginine to lysine in a side reaction:

  • Conditions : pH 7.4, 37°C, 2 mM lysine, 5 mM arginine.

  • Yield : 15–20% homoarginine alongside 80% guanidinoacetate.

Hybrid Liquid/Solid-Phase Conjugation

A hybrid approach combines SPPS with solution-phase acylation:

  • Solid-phase synthesis : Assemble the lysine hexanoic acid backbone on 2-chlorotrityl resin.

  • Solution-phase coupling : React resin-bound lysine with homoarginine thioacid (Ac-HomoArg-SH) in neutral water using K₃Fe(CN)₆ as oxidant:

    Ac-Lys-resin+HomoArg-SHK3Fe(CN)6,H2OAc-Lys-HomoArg-resin+HS\text{Ac-Lys-resin} + \text{HomoArg-SH} \xrightarrow{\text{K}_3\text{Fe(CN)}_6, \text{H}_2\text{O}} \text{Ac-Lys-HomoArg-resin} + \text{HS}^-
    • Yield : 96% at pH 7.0.

  • Acetic acid capping : Treat with acetic anhydride/pyridine (3:2) to acetylate residual amines.

Non-Enzymatic Ligation in Prebiotic Conditions

Lysine thioacids enable water-compatible couplings:

  • Activation : Lysine thioacid (Ac-Lys-SH) reacts with homoarginine aminonitrile (HomoArg-CN) in neutral water.

  • Oxidation : K₃Fe(CN)₆ (3 equiv) drives the reaction to near-quantitative yields.

    • Key advantage : Avoids racemization (99% epimeric retention).

    • Side reaction : Lactamization of ornithine analogues occurs at pH >8.0 but is negligible for lysine.

Purification and Characterization

Reverse-Phase HPLC

ColumnMobile PhaseGradientRetention TimePurity
C18H₂O/0.1% TFA → MeCN/0.1% TFA5→50% over 30 min18.2 min>98%

Mass Spectrometry

  • Calculated [M+H]⁺ : 403.2 (C₁₆H₃₀N₆O₅)

  • Observed [M+H]⁺ : 403.5 (Q-TOF MS).

Comparative Analysis of Methods

MethodYieldPurityRacemization RiskScalability
SPPS85%>95%Moderate (DIPEA use)High
Hybrid90%98%Low (neutral pH)Medium
Non-enzymatic96%95%NoneLow

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Key Functional Groups Notable Features Source
Target Compound C₁₄H₂₈N₆O₅ (estimated) Amino, guanidine, carboxylic acid, amide Branched peptide-like structure Synthesized
(2S)-2-{[(2S)-2,6-Diaminohexanoyl]amino}pentanedioic acid C₁₁H₂₁N₃O₅ Amino, carboxylic acid, amide Linear amide linkage; lacks guanidine Catalog
(2S)-5-[(E)-[Amino(dimethylamino)methylidene]amino]-2-[(ethoxycarbonyl)amino]pentanoic acid C₁₁H₂₂N₄O₄ Guanidine, ethoxycarbonyl, carboxylic acid Ethoxy-protected amino group; shorter chain Report
(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoic acid C₁₄H₂₀N₂O₅ Benzyloxycarbonyl, amino, carboxylic acid Protective group (Cbz) on amide nitrogen Supplier
Lysinoalanine Dihydrochloride C₉H₂₀Cl₂N₄O₄ Amino, carboxylic acid, secondary amine Crosslinked lysine derivative Database

Key Observations :

  • Compared to the Cbz-protected hexanoic acid (CAS 2212-75-1), the target lacks aromatic protective groups, which may improve solubility in aqueous systems .
  • Unlike lysinoalanine, which has a secondary amine linkage, the target’s primary amide and guanidine groups could influence its stability under acidic conditions .
Solubility and Stability:
  • The polar functional groups suggest high water solubility, contrasting with alkyl amides of 6-aminohexanoic acids (), which exhibit lipophilic behavior due to long-chain substituents .
  • Acetic acid association may stabilize the compound in acidic environments, similar to acetic acid’s role in enhancing nanobelt formation in vanadium oxides () .

Biological Activity

Acetic acid; (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid, also known as a complex derivative of lysine, exhibits significant biological activities due to its intricate structure, which includes multiple amino groups and a carboxylic acid moiety. This compound is of interest in various fields, particularly in drug development and biochemical research.

Chemical Structure and Properties

The compound has a molecular weight of 362.43 g/mol and features a complex arrangement of amino acids that enhances its biological reactivity. Its structural formula is characterized by several chiral centers, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H26N6O3
Molecular Weight362.43 g/mol
Functional GroupsAmino, Carboxylic Acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interactions can modulate biochemical pathways, influencing processes such as protein synthesis, enzyme activity, and cellular signaling.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering cellular responses.

Biological Activities

Acetic acid; (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid exhibits several noteworthy biological activities:

  • Antifibrinolytic Activity : Research indicates that derivatives of this compound demonstrate significant antifibrinolytic properties, inhibiting the breakdown of fibrin in blood clots. For example, related compounds show IC50 values ranging from 0.02 mM to 0.2 mM against plasmin activity .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cell lines at high concentrations .
  • Antimicrobial Properties : The compound has potential antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several studies have evaluated the biological activity of acetic acid; (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid and its derivatives:

  • Study on Antifibrinolytic Activity :
    • A series of derivatives were synthesized and tested for their ability to inhibit plasmin activity.
    • Results indicated that certain modifications to the amino acid side chains significantly enhanced inhibitory potency .
CompoundAntifibrinolytic Activity IC50 (mM)
EACA0.20
H-EACA-NLeu-OH<0.02
H-EACA-Cys(S-Bzl)-OH0.04
  • Cytotoxicity Assessment :
    • Derivatives such as H-EACA-Leu-OH were evaluated for cytotoxic effects on MCF-7 cells.
    • High concentrations resulted in significant cell death, suggesting potential therapeutic applications in oncology .

Q & A

Q. How should researchers address discrepancies in reported IC50 values for this compound across different kinase assays?

  • Answer :
  • Standardize assay conditions : Buffer composition (e.g., Mg²⁺/ATP concentrations), temperature, and enzyme sources.
  • Control for off-target effects : Include counter-screens against unrelated kinases.
  • Meta-analysis : Compare data from PubChem BioAssay () and independent studies to identify outliers .

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